Pentaketide

Description

Structure

3D Structure

Properties

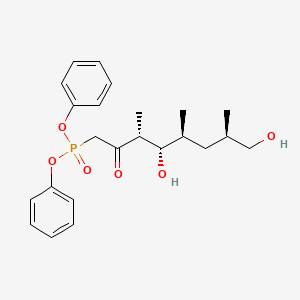

Molecular Formula |

C23H31O6P |

|---|---|

Molecular Weight |

434.5 g/mol |

IUPAC Name |

(3R,4S,5S,7R)-1-diphenoxyphosphoryl-4,8-dihydroxy-3,5,7-trimethyloctan-2-one |

InChI |

InChI=1S/C23H31O6P/c1-17(15-24)14-18(2)23(26)19(3)22(25)16-30(27,28-20-10-6-4-7-11-20)29-21-12-8-5-9-13-21/h4-13,17-19,23-24,26H,14-16H2,1-3H3/t17-,18+,19+,23+/m1/s1 |

InChI Key |

BNNQGHMWMBSKKM-XQQXVUDOSA-N |

Isomeric SMILES |

C[C@H](C[C@H](C)[C@@H]([C@@H](C)C(=O)CP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2)O)CO |

Canonical SMILES |

CC(CC(C)C(C(C)C(=O)CP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2)O)CO |

Origin of Product |

United States |

Biosynthesis of Pentaketides

The biosynthesis of pentaketides is a multi-step process orchestrated by polyketide synthases (PKSs). This process begins with the selection of a starter unit, typically an acyl-CoA molecule, which is loaded onto the PKS. Subsequently, the PKS catalyzes five successive rounds of condensation with an extender unit, most commonly malonyl-CoA. Each condensation step adds a two-carbon unit to the growing polyketide chain.

Following each condensation, the β-keto group can be optionally modified by a series of enzymatic domains within the PKS. These modifications can include reduction to a hydroxyl group, dehydration to a double bond, and further reduction to a single bond. The specific sequence of these modifications at each of the five elongation steps contributes to the vast structural diversity observed among pentaketides.

Once the five-unit polyketide chain is assembled, it is released from the PKS. This release often involves a cyclization reaction, leading to the formation of various ring structures. The resulting pentaketide scaffold can then be further modified by tailoring enzymes, such as oxidases and methyltransferases, to produce the final natural product.

Naturally Occurring Pentaketides

Pentaketides are produced by a variety of organisms, particularly fungi and bacteria, and exhibit a range of biological activities. nih.govfrontiersin.org One notable example is 1,3,6,8-tetrahydroxynaphthalene (B103748) (THN), a key intermediate in the biosynthesis of dihydroxynaphthalene (DHN)-melanin in many fungi. researchgate.net Another example is CR377, an antifungal agent isolated from the endophytic fungus Fusarium sp. nih.gov The marine environment is also a source of unique pentaketides, such as the pentaketide-sesquiterpenes, 8,9-epi-chrodrimanins, isolated from the marine-derived fungus Talaromyces variabilis. nih.gov

| Compound Name | Producing Organism | Biological Activity |

|---|---|---|

| 1,3,6,8-Tetrahydroxynaphthalene (THN) | Various fungi (e.g., Aspergillus fumigatus) | Precursor to DHN-melanin researchgate.net |

| CR377 | Fusarium sp. (endophytic fungus) | Antifungal (active against Candida albicans) nih.gov |

| 8,9-epi-chrodrimanins | Talaromyces variabilis (marine-derived fungus) | Cytotoxic nih.gov |

| Resorcylic acids | Neurospora crassa | Various biological activities frontiersin.org |

| Naphthopyrone | Aspergillus fumigatus | Intermediate in melanin (B1238610) biosynthesis researchgate.net |

Key Enzymes in Pentaketide Biosynthesis

Ketosynthase (KS)

The ketosynthase (KS) domain is responsible for catalyzing the core carbon-carbon bond-forming reaction in polyketide synthesis. In the context of this compound biosynthesis, the KS domain catalyzes the five successive decarboxylative Claisen condensation reactions between the growing polyketide chain and the extender unit (typically malonyl-CoA) that is attached to the acyl carrier protein (ACP). The KS domain possesses a conserved active site cysteine residue, which forms a covalent thioester intermediate with the growing polyketide chain before transferring it to the extender unit. The specificity of the KS domain for its substrates plays a role in ensuring the correct assembly of the polyketide chain.

Acyltransferase (AT)

The acyltransferase (AT) domain is the gatekeeper of polyketide biosynthesis, as it is responsible for selecting the appropriate starter and extender units from the cellular pool of acyl-CoAs and transferring them to the acyl carrier protein (ACP). For the biosynthesis of most pentaketides, the AT domain specifically selects an acyl-CoA as the starter unit and malonyl-CoA as the extender unit for each of the five condensation reactions. The specificity of the AT domain is a critical determinant of the final structure of the this compound.

Ketoreductase (KR)

Following the condensation reaction catalyzed by the KS domain, the resulting β-keto group on the growing polyketide chain can be modified by a ketoreductase (KR) domain. The KR domain catalyzes the stereospecific reduction of the β-keto group to a β-hydroxyl group, using NADPH as a cofactor. The presence or absence of a functional KR domain at each of the five elongation steps, as well as its stereospecificity, contributes significantly to the structural diversity of the final this compound product. If the KR domain is absent or inactive, the keto group remains unmodified at that particular cycle.

Fundamental Enzymatic Mechanisms of Polyketide Chain Elongation

The assembly of the polyketide backbone is a systematic process governed by a core set of enzymatic reactions. This process begins with a starter unit and is elongated through the addition of extender units, with each addition cycle involving a key carbon-carbon bond formation.

The central reaction in the elongation of a polyketide chain is the decarboxylative Claisen condensation. nih.govimperial.ac.uk This reaction is catalyzed by the ketosynthase (KS) domain of the PKS enzyme. wikipedia.orgnih.gov In this process, a growing polyketide chain, tethered to the KS domain, condenses with a malonyl-CoA derivative (the extender unit) that is attached to an acyl carrier protein (ACP) domain. nih.govnih.gov

The reaction is initiated by the decarboxylation of the malonyl-ACP extender unit, which generates a reactive enolate. nih.gov This enolate then acts as a nucleophile, attacking the carbonyl carbon of the KS-bound acyl chain. youtube.com This results in the formation of a new carbon-carbon bond, extending the polyketide chain by two carbons and generating a β-ketoacyl-S-ACP intermediate. pnas.orgnih.gov The energy released from the decarboxylation of the extender unit provides the thermodynamic driving force for the condensation reaction. imperial.ac.uk For the assembly of a this compound, this process is repeated four times, starting with an initial starter unit.

A biomimetic model using a glycoluril (B30988) template has demonstrated this key step, where a malonate and an acetate (B1210297) unit are held in proximity. cdnsciencepub.com Upon enzymatic cleavage of a methyl ester, the resulting acid undergoes decarboxylation followed by an intramolecular Claisen-like condensation, mimicking the action of a ketosynthase. cdnsciencepub.com

The structural foundation of a this compound is determined by the specific starter and extender units utilized by the PKS. nih.govsemanticscholar.org The biosynthesis is initiated with a "starter unit," which is typically an acyl-CoA thioester like acetyl-CoA or propionyl-CoA. nih.govnih.gov This starter unit is loaded onto the PKS, priming it for the first round of elongation.

Following the priming with a starter unit, "extender units" are sequentially added to build the polyketide backbone. nih.gov The most common extender unit is malonyl-CoA, which adds a two-carbon acetate unit to the growing chain following decarboxylation. nih.govgoogle.com Other extender units, such as methylmalonyl-CoA, can also be used, leading to the incorporation of methyl branches in the final product. nih.govsemanticscholar.org For a typical unbranched this compound, one molecule of a starter unit (e.g., acetyl-CoA) and four molecules of the extender unit (e.g., malonyl-CoA) are required.

Recent research has revealed that these starter and extender units, in the form of acyl-CoAs, not only serve as biosynthetic precursors but can also function as regulatory ligands, coordinating the biosynthesis of antibiotics in actinomycetes. semanticscholar.orgnih.gov

Polyketide Synthase (PKS) Systems in this compound Biosynthesis

PKSs are the enzymatic megacomplexes responsible for synthesizing polyketides. wikipedia.org They are classified into three main types. wikipedia.orgnih.govpnas.org Type I PKSs are large, multifunctional proteins organized into modules. wikipedia.orgpnas.orgnih.gov Type II PKSs are complexes of discrete, monofunctional proteins that act iteratively. nih.govrsc.org Type III PKSs are smaller homodimeric enzymes that lack an ACP domain. pnas.orgrsc.org

Type I PKSs are significantly involved in the biosynthesis of a vast array of complex polyketides, including pentaketides. pnas.orgnih.gov These enzymes function as assembly lines, where each module is responsible for one cycle of chain elongation and modification. nih.govrasmusfrandsen.dk A minimal Type I PKS module contains a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP) domain. wikipedia.orgnih.govpnas.org The AT domain selects the appropriate extender unit (e.g., malonyl-CoA) and loads it onto the ACP. wikipedia.org The KS domain then catalyzes the decarboxylative Claisen condensation between the growing chain and the ACP-bound extender unit. wikipedia.orgnih.gov

Optional domains, such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER), can also be present within a module to modify the β-keto group of the newly extended chain, leading to structural diversity in the final this compound product. wikipedia.orgrasmusfrandsen.dk Fungal Type I PKSs, which are known to produce this compound precursors for compounds like melanin (B1238610), are classified based on the extent of these modifications into non-reducing (NR), partially reducing (PR), and highly reducing (HR) PKSs. rasmusfrandsen.dknih.gov

Type I PKSs can operate through two distinct mechanisms: modular or iterative. pnas.orgnih.gov

Modular PKSs : In a modular PKS system, each module is used only once during the synthesis of a polyketide molecule. nih.govnih.gov The number of modules in the PKS protein directly corresponds to the number of elongation steps. nih.govrasmusfrandsen.dk For a this compound, a modular PKS would typically consist of a loading domain and four or five elongation modules. The 6-deoxyerythronolide B synthase (DEBS) is a classic example of a modular Type I PKS. nih.govpnas.org This assembly-line mechanism allows for a high degree of control over the structure of the final product. nih.gov

Iterative PKSs (iPKSs) : In contrast, an iterative Type I PKS uses a single module, or a single set of catalytic domains, multiple times to construct the entire polyketide chain. rasmusfrandsen.dknih.govnih.gov Fungal PKSs that synthesize aromatic polyketides, such as the this compound precursor 1,3,6,8-THN, are often iterative. researchgate.netpnas.org This iterative process requires programming that dictates the number of extensions and the selective use of modifying domains at each cycle. pnas.orgrsc.org While most known iterative Type I PKSs are found in fungi, recent studies have discovered that they are also abundant in bacteria like Streptomyces. pnas.org

| Feature | Modular PKS | Iterative PKS |

| Mechanism | Assembly-line; each module used once. nih.govnih.gov | Recursive; single set of domains used multiple times. rasmusfrandsen.dknih.gov |

| Structure | Large, multi-protein complexes with multiple modules. nih.govpnas.org | Single, multidomain protein. pnas.org |

| Product Control | High degree of control; co-linearity between modules and product structure. nih.gov | Less direct control; requires complex programming. pnas.org |

| This compound Synthesis | Would require a loading module and 4-5 elongation modules. | A single module would perform four rounds of elongation. |

| Typical Organisms | Bacteria. nih.gov | Fungi, with recent discoveries in bacteria. nih.govpnas.org |

A novel hybrid mechanism, termed "modularly iterative" or intermolecular iterative, has been identified in the biosynthesis of mycoketide by the PKS12 protein in Mycobacterium tuberculosis. nih.govnih.gov While mycoketide itself is larger than a this compound, the mechanism provides insight into the versatility of PKS systems. The PKS12 protein contains two modules and synthesizes the final product through five alternating condensations, which would be analogous to the four condensations required for a this compound. nih.gov

In this system, the PKS12 protein forms a large supramolecular assembly through specific interactions between the N- and C-termini of different protein molecules. nih.govnih.govplos.org This assembly allows for the repetitive use of the catalytic domains in a manner similar to iterative PKSs, but within a structure that resembles a modular PKS. nih.govplos.org This intermolecular iterative catalysis involves the transfer of the growing acyl chain from the ACP of one protein molecule to the KS domain of another, a mechanism that adds a new layer of complexity to our understanding of polyketide biosynthesis. nih.gov

Type I PKS Contributions to this compound Scaffolds

Structural and Functional Organization of Type I PKS Modules Relevant to this compound Synthesis

Type I polyketide synthases (PKSs) are large, multifunctional enzymes organized into modules. pnas.org Each module is responsible for one cycle of polyketide chain elongation and contains several catalytic domains. pnas.orgnih.gov For the synthesis of a this compound, a series of these modules would be involved. The minimal composition of a Type I PKS module consists of a ketosynthase (KS) domain, an acyltransferase (AT) domain, and an acyl carrier protein (ACP) domain. pnas.orgwikipedia.orgnih.gov

The process begins with the AT domain selecting an extender unit, typically malonyl-CoA, and loading it onto the ACP domain. nih.gov The ACP domain holds the growing polyketide chain as a thioester during synthesis. wikipedia.org The KS domain then catalyzes the Claisen condensation, a carbon-carbon bond formation, between the growing chain (transferred from the ACP of the previous module) and the extender unit on the current module's ACP. pnas.orgnih.gov This cycle of elongation is repeated across successive modules. Optional domains, such as ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER), can also be present within a module to modify the β-keto group of the newly added unit, leading to structural diversity in the final this compound product. nih.govwikipedia.org The entire process functions like an assembly line, with the order and composition of modules dictating the final structure of the polyketide. pnas.orgwikipedia.org

| Domain | Function in this compound Synthesis |

| Acyltransferase (AT) | Selects and loads extender units (e.g., malonyl-CoA) onto the ACP domain. pnas.orgnih.gov |

| Acyl Carrier Protein (ACP) | Covalently holds the growing this compound chain via a phosphopantetheine arm. wikipedia.orgnih.gov |

| Ketosynthase (KS) | Catalyzes the decarboxylative Claisen condensation to extend the polyketide chain. pnas.orgnih.gov |

| Ketoreductase (KR) | (Optional) Reduces the β-keto group to a hydroxyl group. nih.govwikipedia.org |

| Dehydratase (DH) | (Optional) Eliminates water to form a double bond. nih.gov |

| Enoyl Reductase (ER) | (Optional) Reduces the double bond to a saturated carbon-carbon bond. nih.gov |

| Thioesterase (TE) | Releases the final this compound chain from the PKS assembly line. rasmusfrandsen.dk |

Type II PKS Involvement in this compound Precursor Formation

Type II PKSs are multi-enzyme complexes composed of discrete, monofunctional proteins that act iteratively to synthesize polyketides, particularly aromatic compounds. nih.govresearchgate.net Unlike the modular Type I systems, a single set of Type II enzymes is used repeatedly to build the entire polyketide chain. nih.gov The minimal Type II PKS required for chain synthesis consists of a heterodimeric ketosynthase (KSα and KSβ, the latter also known as the chain length factor or CLF) and an ACP. wikipedia.orgnih.gov

In the context of this compound precursor formation, the process begins with the loading of a starter unit, often acetate, onto the ACP. nih.gov The KSα-CLF complex then iteratively catalyzes the condensation of the growing chain with extender units, typically malonyl-CoA, which are supplied by the ACP. nih.gov The CLF plays a crucial role in determining the final chain length of the polyketide, ensuring that elongation ceases after the this compound stage (a C10 chain) is reached. wikipedia.org Once the linear this compound chain is formed, it is typically subjected to cyclization and aromatization reactions, catalyzed by associated enzymes like cyclases (CYC) and aromatases (ARO), to form stable aromatic precursors. nih.gov

Specific this compound Biosynthetic Routes

1,3,6,8-Tetrahydroxynaphthalene (B103748) (THN) Biosynthesis from this compound Precursors

A well-characterized example of this compound biosynthesis is the formation of 1,3,6,8-tetrahydroxynaphthalene (THN), a key intermediate in the fungal DHN-melanin pathway. researchgate.netkit.edu This conversion is catalyzed by a bacterial Type III PKS known as 1,3,6,8-tetrahydroxynaphthalene synthase (THNS). nih.gov

The THNS from Streptomyces griseus, RppA, utilizes five molecules of malonyl-CoA. mdpi.com One molecule serves as the starter unit, which is then extended by four subsequent decarboxylative condensations with four additional malonyl-CoA molecules. mdpi.comnih.gov This process forms a linear this compound intermediate within the enzyme's active site. The enzyme then directs a specific series of intramolecular aldol (B89426) cyclizations and an aromatization reaction to form the bicyclic aromatic structure of THN. mdpi.com In some organisms, such as Nocardia sp. CS682, the enzyme ThnA performs this same function, converting five malonyl-CoA units into the THN core scaffold. nih.govnih.gov THN is a precursor for various pigments and bioactive compounds. nih.govresearchgate.net

| Enzyme | Organism | Substrate(s) | Product |

| This compound Chromone (B188151) Synthase (PCS) | Aloe arborescens | 5 x Malonyl-CoA | 5,7-dihydroxy-2-methylchromone mdpi.comnih.gov |

| 1,3,6,8-Tetrahydroxynaphthalene Synthase (THNS / RppA) | Streptomyces griseus | 5 x Malonyl-CoA | 1,3,6,8-Tetrahydroxynaphthalene (THN) mdpi.com |

| ThnA | Nocardia sp. CS682 | 5 x Malonyl-CoA | 1,3,6,8-Tetrahydroxynaphthalene (THN) nih.gov |

| 2'-oxoalkylresorcylic acid synthase (ORAS) | Neurospora crassa | Stearoyl-CoA + 4 x Malonyl-CoA | This compound alkylresorcylic acids nih.gov |

This compound Chromone Biosynthesis

The biosynthesis of this compound chromones, such as 5,7-dihydroxy-2-methylchromone, is orchestrated by a distinctive Type III polyketide synthase (PKS) known as this compound chromone synthase (PCS). nih.govnih.gov This enzyme catalyzes the iterative condensation of five molecules of malonyl-CoA, which serve as the starter units. nih.govnih.gov PCS shares significant sequence identity (50-60%) with the chalcone (B49325) synthase (CHS) superfamily of enzymes. nih.govnih.gov A key feature distinguishing PCS is the presence of a methionine residue (Met207) in its active site, in place of the conserved threonine (Thr197) found in CHS. nih.govucr.edu This single amino acid substitution plays a crucial role in determining the polyketide chain length and the final product specificity. nih.govucr.edu

Site-directed mutagenesis studies have demonstrated that altering this residue can dramatically change the enzyme's function. For instance, replacing Met207 with glycine (B1666218) (M207G) in PCS from Aloe arborescens resulted in a mutant enzyme that produces aromatic octaketides like SEK4 and SEK4b, which are typically synthesized by bacterial minimal PKS systems. nih.govucr.edu This highlights the critical role of the active site's steric bulk in controlling the number of condensation reactions. rcsb.org The crystal structure of the M207G mutant reveals that this substitution significantly increases the volume of the polyketide-elongation tunnel, allowing for the accommodation of a longer polyketide chain. rcsb.org

The general mechanism involves the sequential addition of five malonyl-CoA units, followed by cyclization and aromatization to form the characteristic chromone scaffold. nih.govmdpi.com This pathway is a key route for the production of various chromone molecules in plants like Aloe arborescens and is implicated in the biosynthesis of furochromones in Apiaceae plants. nih.govnih.gov

This compound Ansamycin (B12435341) Biosynthesis (e.g., Microansamycin H)

Ansamycins are a class of macrolactams characterized by an aliphatic ansa bridge connecting two non-adjacent positions of an aromatic core. acs.org Their biosynthesis typically initiates with the unusual starter unit, 3-amino-5-hydroxybenzoic acid (AHBA). acs.orgnih.gov The subsequent elongation of the polyketide chain is carried out by a Type I polyketide synthase (PKS). acs.org

A notable example of this compound ansamycins are the microansamycins. The activation of a cryptic biosynthetic gene cluster, mas, in Micromonospora sp. through the overexpression of a pathway-specific positive regulator gene (mas13) led to the isolation of nine novel this compound ansamycins, microansamycins A-I. researchgate.net This discovery provided the first insight into a this compound ansamycin gene cluster and revealed an extraordinary level of diversity in post-PKS modifications. researchgate.net

The core structure of these compounds, including Microansamycin H, is derived from a this compound backbone. acs.orgresearchgate.net Following the assembly of the linear polyketide chain by the PKS, the molecule undergoes a series of tailoring reactions, including cyclization to form the macrolactam ring and various enzymatic modifications that contribute to the structural diversity observed in this family of natural products. researchgate.net The total synthesis of Microansamycin H has been achieved, with a key step being the endo-selective epoxide-opening O-alkylation to construct the seven-membered benzoxepane core. acs.orgacs.org

This compound Intermediates in Complex Polyketide Pathways (e.g., Pikromycin (B1677795) Pathway)

This compound units often serve as crucial intermediates in the assembly lines of more complex polyketide natural products. The pikromycin biosynthetic pathway in Streptomyces venezuelae provides a classic example of this principle. nih.gov The pikromycin PKS is a modular Type I synthase responsible for producing a range of macrolide antibiotics, including the 12-membered ring macrolactone 10-deoxymethynolide (B1237683) and the 14-membered ring macrolactone narbonolide. nih.govpnas.org

The biosynthesis initiates with a loading module and proceeds through six elongation modules. nih.gov A key feature of this pathway is its flexibility, allowing for the generation of different macrolactone products. The formation of the 12-membered ring of 10-deoxymethynolide involves the processing of a linear hexaketide intermediate. nih.gov Detailed mechanistic studies have been facilitated by the use of N-acetylcysteamine this compound chain elongation intermediates. nih.gov These synthetic intermediates allow for the interrogation of the catalytic domains, particularly the thioesterase (TE) domain, which is responsible for the cyclization and release of the macrolactone products. nih.gov

The pikromycin pathway demonstrates how a this compound intermediate, as part of a growing polyketide chain, is a substrate for subsequent enzymatic modules that extend and modify it to produce larger, more complex structures. The ability of the pathway's enzymes, such as the glycosyltransferase DesVII and the P450 hydroxylase PikC, to accept and process different-sized macrolactone rings further contributes to the metabolic diversity of the final products. nih.govpnas.orgpnas.org

Post-PKS Modification and Tailoring Enzymes in this compound Elaboration

Regiochemical Control in Cyclization and Aromatization

Following the assembly of the linear polyketide chain by the PKS, the nascent and highly reactive poly-β-keto intermediate must undergo controlled cyclization and aromatization to form the final stable product. Aromatic PKSs have evolved mechanisms to dictate the regioselectivity of the crucial first intramolecular aldol condensation, which sets the pattern for all subsequent cyclization events. nih.gov

In fungal non-reducing PKSs, a dedicated Product Template (PT) domain is responsible for controlling the specific aldol cyclization and subsequent aromatization of the polyketide precursor. nih.govepa.gov The crystal structure of the PT domain from the aflatoxin biosynthetic PKS (PksA) reveals a "double hot dog" fold, creating a deep, two-part binding pocket and reaction chamber. nih.gov This chamber binds the linear polyketide and orients it in a way that favors a specific cyclization pattern, known as the F-pattern (e.g., C4–C9 cyclization), which is characteristic of fungal aromatic polyketides. nih.gov This is distinct from the S-pattern (e.g., C7–C12 cyclization) observed in bacterial type II PKS systems. nih.gov The PT domain, therefore, acts as a template that prevents spontaneous, uncontrolled cyclizations and channels the reactive intermediate towards a specific structural outcome.

Enzyme-Mediated Reductions and Dehydrations

The structural diversity of polyketides is significantly enhanced by enzyme-mediated reductions and dehydrations that occur during or after the chain elongation process. Within modular PKSs, ketoreductase (KR) domains are responsible for reducing the β-keto group of the growing polyketide chain to a β-hydroxyl group. Dehydratase (DH) domains can then catalyze the elimination of this hydroxyl group to form a double bond. researchgate.net

In the context of complex pathways where pentaketides are intermediates, such as the pikromycin pathway, the specific programming of KR and DH domains within each module determines the final oxidation state at various positions of the macrolide ring. nih.gov The presence or absence of active KR and DH domains in a given module dictates whether a keto, hydroxyl, or unsaturated carbon-carbon bond is present in the final product. For example, the biosynthesis of pyrrole (B145914) rings in some pathways involves a cyclization reaction that is coupled with dehydration to form the aromatic heterocycle. wikipedia.org Similarly, the formation of lanthipeptides involves the initial dehydration of serine or threonine residues, a key modification catalyzed by promiscuous lanthipeptide synthetases. acs.org These enzymatic modifications are crucial tailoring steps that define the chemical structure and biological activity of the final this compound-derived molecule.

β-Branching Mechanisms and Selectivity in Polyketide Chains

A significant deviation from the canonical linear polyketide assembly is the introduction of alkyl branches at the β-position of the chain. This process, known as β-branching, introduces structural diversity and is catalyzed by a dedicated cassette of enzymes. nih.govnih.gov The core transformation is reminiscent of the mevalonate (B85504) pathway in terpene biosynthesis. bris.ac.ukrsc.org

The key enzyme in this process is a 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS) homologue. nih.govnih.gov This enzyme catalyzes an aldol-type addition of a two-carbon unit (typically from acetyl-CoA) to the β-carbonyl of the polyketide intermediate, which is bound to an acyl carrier protein (ACP). nih.govrsc.org This creates a β-hydroxy, β-carboxyalkyl acyl-ACP intermediate. nih.gov

This branched intermediate is then typically processed by a sequence of tailoring enzymes. An enoyl-CoA hydratase (ECH1) catalyzes a dehydration step, and a second hydratase-like enzyme (ECH2) often mediates a subsequent decarboxylation. nih.govrsc.org The selectivity of these enzymes determines the final structure of the β-branch, which can range from simple methyl groups to more complex moieties like the vinyl methylesters found in the bryostatin (B1237437) pathway or the cyclopropane (B1198618) ring in curacin A. nih.govnih.gov The HMGS cassette shows high selectivity for specialized ACPs that deliver the donor and acceptor substrates, ensuring that branching occurs at a specific point in the PKS assembly line. nih.govresearchgate.net

Interactive Data Table:

| Enzyme | Function | Pathway Example | Organism |

| This compound Chromone Synthase (PCS) | Catalyzes iterative condensation of 5 malonyl-CoA units to form a chromone | 5,7-dihydroxy-2-methylchromone Biosynthesis | Aloe arborescens |

| PikA PKS | Modular Type I PKS that assembles macrolactone rings from polyketide intermediates | Pikromycin Biosynthesis | Streptomyces venezuelae |

| Product Template (PT) Domain | Controls regioselective cyclization and aromatization of the polyketide chain | Aflatoxin Biosynthesis | Aspergillus parasiticus |

| 3-Hydroxy-3-methylglutaryl Synthase (HMGS) | Catalyzes the key C-C bond formation in β-branching | Bryostatin/Curacin A Biosynthesis | Bacterial Symbionts / Lyngbya majuscula |

Protein-Protein Interactions and Supramolecular Assemblies of PKSs

The functional architecture of assembly-line PKSs relies heavily on precise protein-protein interactions that orchestrate the sequential transfer of intermediates between catalytic modules. These interactions are largely mediated by specialized docking domains (DDs) located at the N- and C-termini of individual PKS proteins or modules biorxiv.orgpnas.orgacs.orgresearchgate.netnih.govfigshare.compdx.edunih.gov. These docking domains often form complementary pairs, engaging in specific, high-affinity interactions that ensure the correct assembly of PKS modules into functional "assembly lines" biorxiv.orgpnas.orgacs.orgresearchgate.netnih.govfigshare.compdx.edunih.gov. This ordered arrangement is critical for processivity, ensuring that the growing polyketide chain is efficiently channeled from one catalytic domain to the next, minimizing the release of unstable intermediates acs.orgnih.govnih.govacs.orgnih.gov.

In trans-acyltransferase (trans-AT) PKS systems, additional interaction motifs, such as the Laterally-INteracting Ketosynthase Sequence (LINKS) motifs, can further stabilize higher-order architectures biorxiv.org. The interaction between the acyl carrier protein (ACP) domain, which carries the growing polyketide chain, and the ketosynthase (KS) domain of the subsequent module is particularly crucial for chain translocation nih.govpnas.orgfrontiersin.org. The specificity of these interactions is often hierarchical, with docking domains classified into compatibility groups and subclasses, which can be traced back to evolutionary divergence and dictate precise pairing nih.gov. This intricate network of protein-protein interactions forms supramolecular assemblies that are fundamental to the fidelity and efficiency of polyketide biosynthesis.

Conformational Rearrangements of PKS Modules During Catalysis

Contrary to early models that suggested rigid PKS modules, current research highlights their dynamic nature, with significant conformational rearrangements occurring throughout the catalytic cycle nih.govnih.govescholarship.orgresearchgate.net. PKS modules have been observed in distinct structural states, notably an "extended" conformation and an "arch-shaped" conformation nih.govescholarship.orgresearchgate.net. These conformational transitions are not mere passive events but are integral to the catalytic process, facilitating substrate loading, modification, and transfer between domains within a module nih.govpnas.orgnih.gov.

Structural Insights into Noncanonical Aromatization Processes

The formation of aromatic polyketides often involves specialized enzymes known as aromatases/cyclases (ARO/CYCs), particularly in bacterial type II PKS systems, or product template (PT) and Claisen cyclase (CLC) domains within fungal type I nonreducing PKSs (NR-PKSs) pnas.orgacs.orgresearchgate.netnih.gov. These enzymes are responsible for guiding the cyclization and subsequent aromatization of the linear polyketide chain. While canonical mechanisms involve specific catalytic triads or metal-binding sites within ARO/CYCs, research has also uncovered noncanonical aromatization pathways.

One notable example of a noncanonical mechanism involves the fungal enzyme StrC, which contains a cupin domain. StrC participates in the biosynthesis of alkyl salicylaldehyde (B1680747) derivatives and operates independently of the PKS, representing a distinct approach to aromatization compared to the integrated domains in fungal NR-PKSs or the ARO/CYCs of bacterial type II PKSs acs.org. In bacterial type II PKSs, enzymes like ZhuI and TcmN, which exhibit distinct structural folds and active site compositions, are responsible for specific cyclization patterns (e.g., C7-C12 for ZhuI, C9-C14 for TcmN) pnas.orgnih.gov. Understanding the structural basis for these diverse cyclization specificities, including noncanonical routes, is crucial for deciphering the full repertoire of polyketide biosynthesis and for engineering novel pathways.

Data Tables

Table 1: Key this compound Synthase (PKS) Domains and Their Functions

| Domain Name | Primary Function |

| KS (Ketosynthase) | Catalyzes the decarboxylative condensation reaction between the extender unit (loaded onto ACP) and the growing polyketide chain. |

| AT (Acyltransferase) | Selects and loads the appropriate extender unit (e.g., malonyl-CoA or methylmalonyl-CoA) onto the phosphopantetheine arm of the ACP domain. |

| ACP (Acyl Carrier Protein) | Acts as a swinging arm, covalently tethering the growing polyketide chain and extender units via its phosphopantetheine prosthetic group, and shuttling them between catalytic domains. |

| KR (Ketoreductase) | Catalyzes the reduction of the β-keto group formed during condensation, introducing stereocenters. Can also catalyze epimerization. |

| DH (Dehydratase) | Catalyzes the dehydration of the β-hydroxy intermediate formed after KR action, yielding an α,β-unsaturated carbonyl group. |

| ER (Enoylreductase) | Catalyzes the reduction of the α,β-unsaturated carbonyl group to a saturated methylene (B1212753) group, often using NADPH as a cofactor. |

| TE (Thioesterase) | Typically catalyzes the release of the final polyketide product from the PKS complex through hydrolysis or cyclization (as a Claisen cyclase, CLC). |

| PT (Product Template) | Found in fungal NR-PKSs, it binds the extended polyketide chain and guides its cyclization and aromatization. |

| CLC (Claisen Cyclase) | A type of TE domain that catalyzes C-C ring closure reactions, contributing to the formation of cyclic polyketides. |

| ARO/CYC (Aromatase/Cyclase) | Found in Type II PKSs, these enzymes catalyze regiospecific cyclization and/or aromatization of polyketide intermediates, forming the characteristic aromatic rings. |

| DD (Docking Domain) | Located at the N- and C-termini of PKS modules, these domains mediate specific protein-protein interactions, facilitating the assembly of modules into functional supramolecular complexes and ensuring processivity. |

| KS-CLF (Ketosynthase-Chain Length Factor) | A heterodimeric complex found in Type II PKSs, responsible for catalyzing polyketide chain elongation. |

Table 2: PKS Module Assembly and Protein-Protein Interactions

| Interaction Type | Mediating Domains/Motifs | Significance | References |

| Module-Module Association | N-terminal and C-terminal Docking Domains (DDs) | Forms supramolecular assembly lines, ensures vectorial channeling of intermediates, maintains biosynthetic fidelity, establishes specificity through hierarchical classes/subclasses. | biorxiv.orgpnas.orgacs.orgresearchgate.netnih.govfigshare.compdx.edunih.gov |

| Trans-AT PKS Assembly | LINKS motifs (within KS flanking subdomain) | Stabilizes higher-order architectures in PKS systems where AT domains are separate polypeptides. | biorxiv.org |

| Substrate Transfer | ACP domain and KS domain | Crucial for transferring the growing polyketide chain from the upstream module's ACP to the downstream module's KS active site for elongation. | nih.govpnas.orgfrontiersin.org |

| Catalytic Domain Interaction | Within a module (e.g., AT-KS, ACP-AT, ACP-KS) | Facilitates substrate loading, modification (reduction, dehydration), and transfer between catalytic domains, driven by conformational changes. | nih.govpnas.orgnih.gov |

| TE/CLC-ACP Interaction | Thioesterase/Claisen Cyclase domain and ACP domain | Mediates the final release of the polyketide product, often through direct tethering of the substrate-bound ACP to the TE/CLC active site. | pnas.org |

Compound List

This compound Synthase (PKS) : A class of multi-domain enzymes.

Polyketide : A class of natural products synthesized by PKSs.

This compound : A specific class of polyketides derived from five acetate units.

KS (Ketosynthase) : A catalytic domain within PKS modules.

AT (Acyltransferase) : A catalytic domain within PKS modules.

ACP (Acyl Carrier Protein) : A domain that carries the growing polyketide chain.

KR (Ketoreductase) : A modifying domain within PKS modules.

DH (Dehydratase) : A modifying domain within PKS modules.

ER (Enoylreductase) : A modifying domain within PKS modules.

TE (Thioesterase) : A domain involved in product release.

CLC (Claisen Cyclase) : A type of TE domain catalyzing cyclization.

PT (Product Template) : A domain found in fungal NR-PKSs involved in cyclization/aromatization.

ARO/CYC (Aromatase/Cyclase) : Enzymes in Type II PKSs involved in cyclization/aromatization.

DD (Docking Domain) : Protein interaction modules mediating inter-module assembly.

LINKS motifs : Motifs involved in protein interactions in trans-AT PKSs.

StrC : A fungal cupin domain-containing enzyme involved in noncanonical aromatization.

ZhuI : A C7-C12 specific aromatase/cyclase from a Type II PKS.

TcmN : A C9-C14 specific aromatase/cyclase from a Type II PKS.

Malonyl-CoA : A common building block (extender unit) for PKSs.

Methylmalonyl-CoA : Another common building block (extender unit) for PKSs.

Phosphopantetheine : A prosthetic group attached to ACP domains.

6-Deoxyerythronolide B (DEBS) : A well-studied polyketide synthesized by a PKS.

Pikromycin : A polyketide synthesized by the PikA PKS.

Erythromycin : A macrolide antibiotic synthesized by PKSs.

Tetracenomycin : An antibiotic synthesized by Type II PKSs.

Resistomycin : A polyketide with antibiotic properties.

Aflatoxin : A mycotoxin produced by a PKS.

Norsolorinic acid anthrone : An intermediate in aflatoxin biosynthesis.

Salicylaldehyde derivative : A class of compounds synthesized via noncanonical aromatization.

Steffimycin : A polyketide synthesized by Streptomyces steffisburgensis.

BE-7585A : An anticancer agent.

Epothilone : A potent anticancer agent.

Curacin A : A marine cyanobacterial natural product.

Fungal aromatic polyketides : A broad class of compounds.

Alkyl salicylaldehyde : A class of compounds synthesized via noncanonical aromatization.

Synthetic Methodologies for Pentaketide Scaffolds and Analogs

Bioinspired Iterative Synthesis of Polyketide Structures

Nature's strategy for producing polyketides, including pentaketides, relies on the enzymatic iterative assembly of simple building blocks, primarily acetate (B1210297) and propionate (B1217596) units, by polyketide synthases (PKSs) frontiersin.orgnih.govnih.gov. These enzymes function as modular assembly lines, where each module typically performs a specific step in the chain elongation and modification process nih.govacs.org. Inspired by this biological efficiency, synthetic chemists employ iterative synthesis strategies. These approaches involve the repeated application of similar reaction sequences to build up the carbon backbone of the target molecule in a modular fashion frontiersin.orgnih.govdoaj.org.

Total Synthesis Approaches to Complex Pentaketides (e.g., Microansamycin H)

The total synthesis of complex pentaketides presents significant challenges due to their intricate structural features. Microansamycin H, a pentaketide ansamycin (B12435341), serves as a notable example of such a synthetic endeavor acs.orgnih.govresearchgate.netacs.org. The successful total synthesis of microansamycin H by Sittihan and Ruchirawat in 2022 highlighted key synthetic transformations required to construct its unique seven-membered benzoxepane core acs.orgnih.govresearchgate.netacs.org.

Development of Advanced Synthetic Intermediates for this compound Elaboration

The construction of complex this compound frameworks often relies on the strategic design and synthesis of advanced intermediates. These intermediates serve as key building blocks that can be elaborated through various chemical transformations to assemble the final molecular architecture. The development of stereochemically defined fragments is particularly important, as it allows for the controlled introduction of chirality into the growing polyketide chain rsc.orguni-wuppertal.de.

One notable strategy involves the use of chiral four-carbon building blocks that incorporate pre-installed stereogenic centers rsc.orgrsc.orguni-wuppertal.de. These building blocks, synthesized through efficient multi-step sequences, can be iteratively coupled to extend the carbon chain and introduce the required stereochemistry with high control rsc.orguni-wuppertal.de. For example, chiral phosphine (B1218219) oxide building blocks have been utilized in iterative chain elongation processes, facilitating the stereoselective synthesis of 1,3-polyols, which are common structural motifs in polyketides rsc.orguni-wuppertal.de. These intermediates allow for the installation of two stereogenic centers per elongation cycle through reactions like the Horner-Wittig reaction followed by diastereoselective reduction rsc.orguni-wuppertal.de.

Furthermore, strategies employing dipolar cycloaddition reactions, such as those involving nitrile oxides and allylic alcoholates, have been developed to create bis(isoxazolines). These intermediates can be chemoselectively opened to reveal protected polyols, offering a versatile pathway to various stereoisomers of polyketide skeletons acs.org. The ability to generate and manipulate these advanced intermediates is critical for the efficient and convergent synthesis of complex this compound natural products and their analogs.

Compound List:

Microansamycin H

Halaven® (Eribulin)

Spiculoic acid A

Bastimolide B

Tetrafibricin

Harzialactone A

Cryptocaryol A

Cispentacin

Coronatine

Erythromycin

Vancomycin

Calicheamicin

Bleomycin

Aflatoxin

Mechanistic Investigations of Pentaketide Biological Activities

Molecular Basis of Pentaketide-Target Interactions (e.g., Epoxyquinol B and TAK1 Inhibition)

The biological activities of pentaketides are rooted in their ability to interact with specific molecular targets, thereby modulating cellular signaling pathways. A notable example is the interaction between Epoxyquinol B, a naturally occurring this compound dimer, and the transforming growth factor-β-activated kinase 1 (TAK1). nih.govtandfonline.com TAK1 is a crucial kinase in the signaling cascades that lead to the activation of the transcription factor NF-κB, which plays a central role in inflammatory responses. nih.gov

Research has demonstrated that Epoxyquinol B inhibits the NF-κB signaling pathway by directly targeting the TAK1 complex. nih.govjst.go.jp The molecular mechanism involves the covalent modification of the TAK1 protein. Epoxyquinol B possesses two reactive epoxide rings which can open and form covalent bonds with specific amino acid residues on target proteins. nih.govoup.com Studies have shown that Epoxyquinol B covalently binds to a recombinant TAK1-TAB1 fusion protein. tandfonline.comoup.com This binding directly inhibits the kinase activity of TAK1. nih.govtandfonline.com

The inhibitory action is achieved through protein crosslinking. Epoxyquinol B crosslinks TAK1, either intramolecularly or by linking it to other proteins, via its cysteine residues. nih.govoup.com This crosslinking event disrupts the normal function of the TAK1 complex, preventing the phosphorylation of downstream targets like IκB kinase (IKK) and inhibitor of κB (IκB). tandfonline.comjst.go.jp Consequently, the activation and nuclear translocation of NF-κB are blocked, leading to a decrease in the expression of NF-κB target genes induced by stimuli such as tumor necrosis factor-alpha (TNF-α). nih.govoup.com This targeted inhibition highlights a sophisticated molecular basis for the anti-inflammatory properties of this this compound.

| This compound | Molecular Target | Mechanism of Interaction | Biological Outcome |

|---|---|---|---|

| Epoxyquinol B | TAK1 (Transforming growth factor-β-activated kinase 1) | Covalent binding and crosslinking of TAK1 protein via cysteine residues, mediated by its two epoxide rings. nih.govtandfonline.com | Inhibition of TAK1 kinase activity, leading to the suppression of the NF-κB signaling pathway. jst.go.jpoup.com |

Role of Pentaketides in Microbial and Plant Physiology (e.g., Melanin (B1238610) Function)

Pentaketides are fundamental precursors for the biosynthesis of various physiologically important molecules in microbes and plants, most notably certain types of melanin. In fungi, the most common melanin is 1,8-dihydroxynaphthalene (DHN)-melanin, which is synthesized via the this compound pathway. researchgate.netnih.gov This pathway begins with the conversion of acetyl-CoA and malonyl-CoA into a this compound precursor, which is then cyclized to form 1,3,6,8-tetrahydroxynaphthalene (B103748) (1,3,6,8-THN). researchgate.netresearchgate.net A series of enzymatic reduction and dehydration reactions subsequently convert 1,3,6,8-THN into 1,8-DHN, the monomer that polymerizes to form the final DHN-melanin pigment. researchgate.netresearchsolutions.com

In microbial physiology, particularly in fungi, DHN-melanin plays a critical protective role. researchgate.net This pigment is deposited in the fungal cell wall and provides robust defense against a wide range of environmental stressors. frontiersin.org It effectively absorbs ultraviolet (UV) radiation, protecting the organism from DNA damage. mdpi.com Furthermore, melanin can scavenge free radicals, shielding the cell from oxidative damage caused by reactive oxygen species (ROS) generated by environmental factors or during host-pathogen interactions. nih.govmdpi.com Its ability to chelate heavy metals also contributes to fungal survival in contaminated environments. nih.gov

In the context of plant physiology, the role of this compound-derived melanin is primarily observed through the lens of phytopathogenic fungi. For many of these pathogens, DHN-melanin is a key virulence factor essential for successful host infection. mdpi.com The melanin is crucial for the structural integrity and function of specialized infection structures called appressoria. mdpi.com A melanized appressorium can generate immense turgor pressure, allowing the fungus to mechanically breach the plant's physical barriers, such as the cuticle. mdpi.com By inhibiting melanin biosynthesis, the pathogenicity of these fungi can be significantly reduced. mdpi.com Melanin also protects the invading fungus from the plant's defense mechanisms, which often involve the production of ROS. mdpi.com

| Organism Type | This compound-Derived Product | Physiological Function | Specific Role/Example |

|---|---|---|---|

| Microbes (Fungi) | DHN-Melanin | Protection against Environmental Stress | Shields against UV radiation, scavenges free radicals, and chelates heavy metals. mdpi.comnih.gov |

| Plant Pathogenic Fungi | DHN-Melanin | Virulence Factor in Host Infection | Provides structural integrity to appressoria for mechanical penetration of the plant cuticle and protects against host-derived ROS. mdpi.com |

Evolutionary Biology of Pentaketide Biosynthetic Machinery

Ancestry of Polyketide Synthases from Fatty Acid Synthases

Polyketide synthases (PKSs) and fatty acid synthases (FASs) share a common evolutionary origin, a fact underscored by their mechanistic and structural similarities. nih.gov Both enzyme systems catalyze the stepwise decarboxylative condensation of small carboxylic acid units to build a growing carbon chain. nih.govnih.gov The core enzymatic activities, including ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) domains, are conserved between PKSs and FASs. oup.compnas.org Phylogenetic analyses based on the highly conserved KS domains have revealed a long, shared evolutionary process between PKSs and FASs. oup.com

It is widely accepted that the ancient and ubiquitous fatty acid biosynthesis pathway provided the evolutionary template for the emergence of polyketide biosynthesis. oup.com Type I PKSs, which are large, multifunctional enzymes, are thought to have evolved from the modification of existing FAS systems. wikipedia.org Specifically, modular PKSs appear to have derived from bacterial FASs and primary iterative PKSs. oup.com Animal fatty acid synthase (FAS) is believed to have originated from a type I modular PKS, similar to those found in fungi. pnas.org This evolutionary link is further supported by the discovery of animal FAS-like PKSs (AFPKs) which bridge the evolutionary gap between type I PKSs and animal FAS. pnas.orgnih.gov The transition from the highly regulated production of saturated fatty acids by FASs to the diverse array of secondary metabolites produced by PKSs represents a significant expansion of biosynthetic capability. nih.gov

Mechanisms of PKS Evolution

The remarkable diversity of polyketide structures, including pentaketides, is a direct result of the evolution of PKS genes and the domains they encode. Several key genetic mechanisms have been identified as major drivers of this evolutionary diversification.

Gene and module duplication have played a fundamental role in the evolution of modular PKSs. nih.govnih.gov The multimodular architecture of many PKS assembly lines is thought to have arisen from the duplication of an ancestral module, followed by the divergence of the duplicated modules to perform new functions. oup.com Evidence for this can be seen in the high degree of sequence identity between modules within the same PKS cluster, such as those for rapamycin (B549165) and mycolactone (B1241217) biosynthesis. nih.gov The duplication of a ketosynthase (KS) gene is considered an ancient event that led to the core KS and chain length factor (CLF) genes of type II PKS gene clusters. pnas.org Once a module is duplicated, the individual domains can accumulate mutations, leading to changes in substrate specificity or processing of the polyketide chain, thereby generating novel chemical structures. nih.gov While gene duplication is a significant driver, it is often followed by other evolutionary processes that further shape the biosynthetic pathway. acs.org

Homologous recombination and horizontal gene transfer (HGT) are powerful mechanisms for the rapid evolution and diversification of PKS gene clusters. nih.gov HGT allows for the transfer of entire PKS gene clusters or individual genes between different bacterial species, even distantly related ones. nih.govwikipedia.org This can lead to the acquisition of new biosynthetic capabilities in a single step. nih.govplos.org There is substantial evidence for HGT in the evolution of PKSs, with phylogenetic analyses often showing incongruence between the evolutionary history of the PKS genes and the 16S rRNA of the host organism. nih.gov

Homologous recombination can occur between different PKS gene clusters, leading to the creation of hybrid synthases that can produce novel polyketides. oup.com This process is facilitated by the conserved nature of certain domains within PKSs, which provide regions of homology for recombination to occur. oup.com It has been proposed that a single crossover event between two different clusters via HGT can generate a new cluster with a different architecture, capable of producing radically different chemical products. nih.gov Subsequent gene conversion events can then further refine the new pathway. nih.gov The evolution of trans-AT PKSs, in particular, is thought to be driven by widespread recombination between biosynthetic gene clusters, resulting in mosaic-like natural hybrids. nih.gov

Diversification of Acyltransferase Domains and its Impact on Pentaketide Diversity

The acyltransferase (AT) domain is a critical component of the PKS machinery, as it is responsible for selecting the extender units (typically malonyl-CoA or methylmalonyl-CoA) that are incorporated into the growing polyketide chain. nih.govplos.org The diversification of AT domain specificity has been a major factor in the evolution of the vast chemical diversity of polyketides. pnas.org

The evolution of AT domains with different substrate specificities allows for the incorporation of a wider variety of building blocks into the polyketide backbone, directly influencing the final structure of the molecule. nih.gov Phylogenetic studies have shown that AT domains with the same substrate specificity, such as those for malonyl-CoA versus methylmalonyl-CoA, tend to cluster together, suggesting they share a common ancestor. pnas.org The evolution of new AT specificities is thought to have occurred through a combination of point mutations and recombination events. pnas.org The substitution of AT domains, a process that appears to have occurred numerous times in nature, is a key strategy for generating polyketide diversity. pnas.org This natural process has inspired synthetic biology approaches where AT domains are swapped to create novel "unnatural" natural products. nih.gov The specificity of the AT domain for its acyl-CoA substrate is a key determinant of the final polyketide structure, and thus its evolution has been a critical driver in the generation of diverse molecules, including various this compound derivatives. nih.gov

Evolution of Type III PKSs in Specific Organisms (e.g., Cyanobacteria)

Type III PKSs are structurally simpler than their Type I and II counterparts, typically functioning as homodimeric enzymes that iteratively catalyze condensations. nih.govnih.gov Despite their simpler architecture, they produce a wide array of natural products. nih.gov The evolution of Type III PKSs in cyanobacteria provides a fascinating case study in the diversification of this enzyme family.

Genomic studies have revealed that Type III PKSs are widespread in cyanobacteria, with approximately 17% of analyzed genomes encoding at least one. nih.govoup.com Phylogenetic analysis of these cyanobacterial Type III PKSs shows that they have evolved into three major lineages. nih.govoup.comnih.gov These lineages are associated with the biosynthesis of different classes of compounds, including (7.7)paracyclophanes and hierridins. nih.govoup.comnih.gov

The evolutionary history of cyanobacterial Type III PKSs is complex, with evidence for both speciation-driven evolution and evolution based on reaction type. nih.govresearchgate.net This suggests a dynamic evolutionary process involving both vertical descent and functional diversification. One of the three major lineages of cyanobacterial Type III PKSs is closely related to plant enzymes, indicating a deep evolutionary connection. nih.gov The presence of multiple, distinct Type III PKS clusters within a single cyanobacterial organism suggests that horizontal gene transfer has played a role in their distribution. nih.gov The structural and functional diversity of Type III PKSs in cyanobacteria highlights their evolutionary adaptability and their importance in generating specialized metabolites in these organisms. nih.govnewcastle.edu.au

Advanced Analytical and Characterization Techniques in Pentaketide Research

Isotope Labeling Studies for Biosynthetic Pathway Elucidation

Isotope labeling is a cornerstone technique for tracing the metabolic flow of precursors into complex natural products like pentaketides. By feeding organisms with isotopically enriched building blocks, such as ¹³C-labeled acetate (B1210297), propionate (B1217596), or malonate, researchers can track the incorporation of specific atoms into the final pentaketide structure. This approach provides direct evidence for the proposed biosynthetic pathways, identifying the starter units and extender units used by polyketide synthases (PKSs) and confirming the origin of different carbon atoms within the molecule rsc.orgresearchgate.netsips.org.in. For instance, studies on various polyketides have demonstrated the incorporation patterns of acetate and propionate, revealing how these simple carboxylic acids are assembled into more complex carbon skeletons rsc.orgresearchgate.netnih.gov.

| Precursor Isotope Label | Incorporated into this compound Structure | Key Findings in Polyketide Biosynthesis |

| [1-¹³C]Acetate | C-2, C-4, C-6, etc. (extender units) | Confirms acetate as a primary building block for polyketide chains; its carboxylation to malonyl-CoA provides the two-carbon extender unit sips.org.in. |

| [2-¹³C]Acetate | C-1, C-3, C-5, etc. (starter/extender) | Differentiates the role of starter vs. extender units; also used to trace the origin of methyl groups when propionate is involved researchgate.netsips.org.in. |

| [1-¹³C]Propionate | C-2, C-4, C-6, etc. (methylated units) | Identifies the incorporation of propionate as a starter or extender unit, leading to methyl-branched polyketides nih.gov. |

| ¹⁵N-labeled precursors | Nitrogen atoms in modified polyketides | Used for compounds with nitrogen incorporation, though less common for core this compound structures researchgate.net. |

| ²H (Deuterium) | Specific hydrogen atoms, kinetic isotope effects | Aids in understanding enzymatic mechanisms and stereochemical control during synthesis researchgate.net. |

Spectroscopic Methods for Stereochemical Assignments

Determining the precise three-dimensional arrangement of atoms (stereochemistry) in pentaketides is critical, as subtle differences can drastically alter biological activity. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are indispensable for this task.

J-Based Configuration Analysis (JBCA) is a powerful NMR-based strategy for assigning relative stereochemistry. It relies on the analysis of nuclear spin-spin coupling constants (J-values), which are dependent on the dihedral angles between coupled nuclei. By measuring vicinal ¹H-¹H coupling constants (³JH,H) and heteronuclear coupling constants (²JC,H, ³JC,H), researchers can infer the spatial orientation of substituents and determine the relative configurations of chiral centers rsc.orgresearchgate.netnih.gov. For example, JBCA has been successfully applied to assign the anomeric configuration of sugars attached to polyketides and to determine the relative stereochemistry of complex polyketide fragments, including those with 1,3-methine and 1,5-diol systems rsc.orgresearchgate.netnih.govresearchgate.net. The analysis often involves comparing experimental J-values with those predicted by computational methods (e.g., Density Functional Theory - DFT) for various possible conformers rsc.org.

Beyond JBCA, a suite of multidimensional NMR experiments is routinely employed.

¹H NMR: Provides information on the number, type, and chemical environment of protons.

¹³C NMR: Identifies carbon atoms and their hybridization states.

COSY (Correlation Spectroscopy): Reveals ¹H-¹H spin-spin coupling, mapping out proton connectivity through bonds.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Maps correlations between protons and carbons separated by two or three bonds, crucial for establishing carbon skeleton connectivity and assigning quaternary carbons pnas.orgnih.govbeilstein-journals.orgacs.org.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Detects through-space proximity between protons, providing vital information for relative stereochemical assignments rsc.orgpnas.orgnih.govbeilstein-journals.orgacs.org.

These techniques, often used in combination, allow for the complete assignment of all signals, leading to the elucidation of the planar structure. For instance, the analysis of NOESY correlations in Tanzawaic acids I–L helped establish the relative stereochemistry of their stereogenic centers beilstein-journals.org. Similarly, extensive NMR analysis, including COSY, TOCSY, NOESY, HSQC, and HMBC, was used to determine the pentacyclic carbon skeleton of Jurassic polyketide-derived spiroborate pigments acs.org.

| Spectroscopic Technique | Primary Application in this compound Elucidation | Key Information Gained |

| ¹H NMR | Proton identification, chemical environment | Chemical shifts, coupling patterns |

| ¹³C NMR | Carbon identification, hybridization | Chemical shifts, DEPT information |

| COSY | ¹H-¹H connectivity | Vicinal coupling constants (³JH,H) |

| HSQC | ¹H-¹³C direct correlations | Direct proton-carbon assignments |

| HMBC | ¹H-¹³C long-range correlations | Carbon skeleton connectivity, quaternary carbons |

| NOESY/ROESY | ¹H-¹H through-space correlations | Relative stereochemistry, conformational analysis |

Degradation Methods for Structural Elucidation

Chemical degradation remains a valuable tool, especially for complex or unstable polyketide structures. By selectively cleaving the molecule using reagents like ozonolysis or periodate, researchers can break down large structures into smaller, more manageable fragments. These fragments are then analyzed using spectroscopic methods (e.g., NMR, MS) to deduce their structures. The combination of degradation products and their analysis can provide definitive proof for specific structural features or connectivity within the original this compound molecule rsc.orgrsc.orgmdpi.com. For example, the relative and absolute configurations of natural products have been established by applying Mosher's method or lanthanide-induced shift experiments to selected products of chemical degradation rsc.org.

Advanced Microscopy and Biophysical Techniques for PKS Structure and Function

Understanding the biosynthesis of pentaketides necessitates studying the enzymes responsible: Polyketide Synthases (PKSs). Advanced microscopy and biophysical techniques offer insights into the structure, assembly, and function of these massive multienzyme complexes.

Analytical Ultracentrifugation (AUC): AUC is used to determine the molecular weight, oligomeric state, and solution behavior of PKS proteins. It can reveal how PKS modules assemble into larger complexes, indicating potential dimerization or higher-order structures crucial for efficient substrate channeling plos.orgpdbj.orgnih.govnih.govacs.orgacs.org. For example, AUC data has shown pH-dependent equilibria between monomeric and dimeric assembly states of PKS13, highlighting architectural flexibility pdbj.org.

These techniques are vital for correlating the structural organization of PKSs with their catalytic mechanisms, enabling researchers to understand how the precise sequence of domain interactions leads to the formation of specific this compound products.

Mentioned Compound Names:

this compound

Polyketide

Mycoketides

Gibbosol

Strasseriolide D

Catalipyrones

Krasilnikolides A, B

Detalosylkrasilnikolide A

Tanzawaic acids I–L

Lomaiviticins

Colibactin

Nonactin

Nonactic acid

Homononactic acid

Erythromycin

Amphotericin

Spinosyn

Salinosporamide A

Fusarisolins F–K

Fusarin I

Akaeolide

Lorneic acids A and B

Plakortin

Chondrillin

Gracilioether K

Gracilioether A

Marilzafurollene A

Tumonolide

Apratoxins

Palmyrolide A

Borolithochrome G

Borolithochrome H1 (2a)

Borolithochrome H2 (2b)

4-Methyl-6,8-dihydroxy-7H-benz[de]anthracen-7-one

6-Deoxyerythronolide B (DEBS)

PikAIII

Pks13

Mycolic acids

Flavonoids

Anthocyanin

Phytoalexins

Challenges and Future Directions in Pentaketide Research

Expanding the Repertoire of Natural and Engineered Pentaketides

A primary objective in pentaketide research is to broaden the collection of both naturally occurring and synthetically derived compounds. Nature's vast biodiversity remains a largely untapped reservoir of novel this compound structures with potentially valuable biological activities. Concurrently, protein engineering and synthetic biology offer powerful tools to create unnatural pentaketides with tailored properties.

Recent research has demonstrated the feasibility of expanding the polyketide repertoire through genetic engineering. For instance, structure-based mutagenesis of a this compound chromone (B188151) synthase (PCS) from Aloe arborescens resulted in an engineered enzyme capable of producing an unnatural nonaketide naphthopyrone. nih.gov This was achieved by altering key amino acid residues within the enzyme's active site, thereby modifying its substrate specificity and the length of the polyketide chain it produces. nih.gov Similarly, engineered biosynthesis using spore pigment polyketide synthases (PKSs) from Streptomyces species has led to the production of novel polyketides, including the this compound orcacetophenone. core.ac.uk

The combinatorial biosynthesis of polyketides by rearranging PKS modules from different organisms represents another promising avenue for generating novel compounds. Although success rates can vary, this approach has been used to create libraries of new polyketides. nih.govnih.gov For example, a platform for the rapid construction of triketide, tetraketide, and this compound synthases from the modules of the pikromycin (B1677795) synthase has been developed, yielding a number of new polyketide structures. nih.gov These strategies, combining the exploration of natural diversity with the power of protein engineering, are expected to significantly enlarge the known landscape of this compound chemistry.

Unraveling Cryptic Biosynthetic Pathways via Genome Mining

The sequencing of numerous microbial genomes has revealed a wealth of "cryptic" or "silent" biosynthetic gene clusters (BGCs) that are not expressed under standard laboratory conditions. nih.gov These uncharacterized pathways represent a vast and promising resource for the discovery of new pentaketides and other natural products. Genome mining, which involves the use of bioinformatics tools to identify and analyze BGCs, has emerged as a critical strategy for unlocking this hidden biosynthetic potential. nih.govnih.govresearchgate.net

Fungal genomes, in particular, are rich in silent PKS gene clusters. nih.govdoi.org For example, global genome mining in fungi has led to the discovery of unusual biosynthetic pathways for polyketide-terpenoid hybrids. rsc.orgrsc.org By identifying PKS genes and associated tailoring enzymes within these clusters, researchers can predict the structures of the resulting polyketides and devise strategies for their production. The activation of these cryptic pathways can be achieved through various methods, including heterologous expression of the BGC in a suitable host organism, manipulation of regulatory elements, or co-cultivation with other microorganisms to trigger gene expression. nih.govmdpi.com

The successful application of genome mining is exemplified by the discovery of the biosynthetic gene cluster for penicillenols in Penicillium citrinum. nih.gov This work not only elucidated the pathway to these tetramic acid compounds but also highlighted the potential for discovering novel natural products by exploring the cryptic metabolome of fungi. As genomic data continues to accumulate and analytical tools become more sophisticated, genome mining is expected to play an increasingly central role in the discovery of novel this compound biosynthetic pathways.

Development of Robust Production Platforms for this compound Compounds

A major bottleneck in the development of pentaketides for practical applications is the often-low yield obtained from their natural producers or engineered systems. Therefore, the development of robust and efficient production platforms is a critical area of research. Metabolic engineering and the use of heterologous hosts are key strategies being employed to address this challenge. nih.govlbl.govacs.org

Yeast, such as Saccharomyces cerevisiae, has emerged as a promising chassis organism for polyketide production due to its well-characterized genetics and physiology, and its suitability for industrial fermentation. escholarship.org Metabolic engineering efforts in yeast have focused on increasing the intracellular supply of precursor molecules, such as malonyl-CoA, which are the building blocks for polyketide synthesis. escholarship.org By optimizing precursor pathways, researchers can significantly enhance the production of target polyketides.

In addition to yeast, bacteria like Escherichia coli and filamentous fungi such as Aspergillus oryzae are also being developed as heterologous hosts for this compound production. frontiersin.orgmdpi.com The choice of host depends on several factors, including the complexity of the PKS, the need for post-PKS modifications, and the compatibility of the host's metabolism with the biosynthetic pathway. mdpi.commdpi.com For instance, the heterologous expression of a non-reducing PKS from Acremonium strictum in Trichoderma reesei has been successfully demonstrated. mdpi.com

The development of these production platforms often involves a combination of genetic engineering techniques, including the use of CRISPR-Cas9 for precise genome editing, the optimization of gene expression levels, and the elimination of competing metabolic pathways. acs.org As these platforms become more sophisticated and reliable, they will facilitate the scalable and cost-effective production of both natural and engineered pentaketides for a variety of applications.

Rational Design Principles for Novel this compound Synthesis

The ultimate goal of PKS engineering is to establish a set of rational design principles that allow for the predictable synthesis of novel polyketides with desired structures and functions. rsc.org This requires a deep understanding of the structure-function relationships of PKS domains and the complex protein-protein interactions that govern the biosynthetic process. nih.gov

Significant progress has been made in the rational design of modular PKSs. nih.govresearchgate.net Researchers have successfully created hybrid PKSs by swapping domains and modules between different synthases. researchgate.net For example, the construction of functional trimodular PKSs has been achieved, demonstrating the potential to create custom polyketide assembly lines. nih.gov However, the success of these approaches is often unpredictable, highlighting gaps in our understanding of PKS enzymology. rsc.org

Computational modeling and structural biology are playing an increasingly important role in guiding the rational design of PKSs. nih.govresearchgate.net By providing insights into the three-dimensional structures of PKS domains and their interactions, these methods can help to predict the outcomes of protein engineering experiments and identify key residues for mutagenesis. nih.gov For instance, computational redesign has been used to alter the extender unit specificity of an acyltransferase (AT) domain, a key determinant of the final polyketide structure. nih.gov

Future research in this area will focus on refining our understanding of the rules governing module-module and domain-domain communication within PKSs. nih.gov This will involve a combination of experimental and computational approaches to dissect the intricacies of polyketide biosynthesis. The development of more predictable and reliable design principles will ultimately enable the de novo synthesis of novel pentaketides with tailored properties for applications in medicine, agriculture, and industry.

Q & A

Q. What are the standard protocols for synthesizing pentaketide intermediates in polyketide synthase (PKS) studies?

this compound synthesis typically involves chemical or enzymatic methods to replicate intermediates in polyketide biosynthesis. For example, the DEBS this compound substrate is synthesized via total chemical synthesis using SNAC (N-acetylcysteamine) thioesters to mimic natural acyl carrier protein (ACP) intermediates. This process includes iterative chain elongation, ketoreduction, and dehydration steps, followed by purification via reversed-phase HPLC to isolate stereochemically pure intermediates . Researchers must validate synthetic pentaketides using LC-MS and NMR to confirm structural fidelity before biochemical assays .

Q. How do pentaketides function as substrates in modular PKS systems?

Pentaketides serve as chain-elongation intermediates in PKS modules, enabling the study of enzyme specificity and catalytic efficiency. For instance, in DEBS (6-deoxyerythronolide B synthase), engineered monomodules (e.g., Ery5 and Ery6) are incubated with synthetic pentaketides to assess acyltransferase (AT) domain selectivity. Activity is measured via LC-MS quantification of product formation, comparing turnover rates between native and non-native substrates. This approach reveals how AT domains discriminate between pentaketides and hexaketides, critical for understanding PKS programming .

Advanced Research Questions

Q. What experimental strategies are employed to investigate substrate specificity of acyltransferase domains toward this compound intermediates?

To probe AT domain specificity, researchers use in vitro reconstitution assays with purified PKS modules and synthetic substrates. For example:

- Competitive binding assays : Mixing equimolar this compound and hexaketide SNAC substrates with AT domains to measure preferential loading via kinetic analysis .

- Mutagenesis studies : Targeting AT active-site residues (e.g., Ser or Tyr residues in the binding pocket) to assess their role in substrate discrimination. Activity loss or altered specificity indicates critical interactions .

- Cross-system comparisons : Testing DEBS modules (e.g., Ery6) with heterologous substrates (e.g., Pik hexaketide) to identify structural determinants of specificity. Discrepancies in activity between systems highlight evolutionary divergence in PKS programming .

Q. How can researchers resolve discrepancies in catalytic activity observed when using engineered vs. wild-type PKS modules with this compound substrates?

Contradictions in activity data often arise from structural perturbations in engineered modules. Methodological approaches include:

- Structural analysis : Cryo-EM or X-ray crystallography to compare wild-type and engineered module conformations, identifying misfolded regions that hinder substrate docking .

- Activity profiling : Measuring turnover rates across a range of this compound concentrations to distinguish between kinetic limitations (e.g., reduced ) and substrate misrecognition. For example, LovB MT domain shows inactivity on tetraketides but processes di-, tri-, and pentaketides, suggesting steric constraints in the active site .

- Statistical validation : Applying ANOVA or regression models to quantify variance between biological replicates, ensuring observed differences are not artifacts of experimental noise .

Q. What analytical techniques are most robust for quantifying this compound intermediate turnover in PKS assays?

High-resolution LC-MS is the gold standard for detecting and quantifying this compound-derived products. Key steps include:

- Chromatographic separation : Using C18 columns with gradient elution (e.g., 5–95% acetonitrile in 0.1% formic acid) to resolve this compound products from unreacted substrates .

- Mass spectrometry : Operating in positive-ion mode with ESI (electrospray ionization) to detect [M+H]+ ions. Quantitation via external calibration curves or stable isotope-labeled internal standards ensures accuracy .

- Data interpretation : Integrating peak areas for substrate depletion and product formation, normalized to negative controls. Discrepancies >10% between replicates warrant re-analysis to exclude technical errors .

Methodological Considerations for Experimental Design

Q. How should researchers design controls to validate this compound activity in PKS systems?

Rigorous controls are essential:

- Negative controls : Omitting the PKS module or using heat-inactivated enzyme to confirm activity is enzyme-dependent .

- Substrate specificity controls : Testing structurally analogous intermediates (e.g., tetraketides) to rule out non-specific binding .

- Kinetic controls : Time-course assays to ensure linear product formation within the assay duration, avoiding substrate depletion artifacts .

Q. What frameworks guide hypothesis formulation in this compound-related PKS studies?

The PICO framework (Population, Intervention, Comparison, Outcome) is adapted for biochemical studies:

- Population : Engineered PKS modules (e.g., Ery5-TE).

- Intervention : Incubation with synthetic this compound substrates.

- Comparison : Wild-type modules or alternate substrates (e.g., hexaketides).

- Outcome : Catalytic efficiency (/) or product yield . The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure questions address gaps in PKS programming logic while being experimentally tractable .

Addressing Data Contradictions

Q. How to reconcile conflicting reports on MT domain activity toward pentaketides in different PKS systems?